molecular formula C11H15N3O2 B1320500 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid CAS No. 886851-58-7

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1320500
CAS No.: 886851-58-7
M. Wt: 221.26 g/mol
InChI Key: MBDLISJDSPPRMR-UHFFFAOYSA-N
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Description

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid is a valuable chemical intermediate and building block in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring substituted with a carboxylic acid group and a 6-methylpyrazine moiety, a structure commonly associated with molecules exhibiting biological activity. Its primary research application is as a key precursor in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. For instance, this specific scaffold is identified in published research as a core component of potent and selective inhibitors of the TAK1 kinase (Transforming Growth Factor β-Activated Kinase 1), a key node in the MAPK signaling pathway implicated in inflammation, cancer, and fibrosis [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00482]. The carboxylic acid functional group provides a versatile handle for amide coupling reactions, allowing researchers to readily conjugate the core structure to various other pharmacophores. The methylpyrazine group can contribute to binding affinity and solubility. As such, this compound is of significant interest for scientists designing and synthesizing novel therapeutic agents targeting oncological and inflammatory diseases. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-6-12-7-10(13-8)14-4-2-9(3-5-14)11(15)16/h6-7,9H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDLISJDSPPRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594648
Record name 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70594648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-58-7
Record name 1-(6-Methyl-2-pyrazinyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation of 4-Pyridinecarboxylic Acid

A key step in preparing the piperidine-4-carboxylic acid core is the catalytic hydrogenation of 4-pyridinecarboxylic acid (also known as isonicotinic acid). This process reduces the pyridine ring to a piperidine ring while retaining the carboxylic acid functionality at the 4-position.

Typical conditions include:

Parameter Condition
Catalyst Palladium on carbon (5% Pd/C)
Catalyst loading 0.01–0.05 weight ratio to substrate
Solvent Water
Temperature 80–100 °C
Pressure 3–5 MPa hydrogen pressure
Reaction time 3–6 hours
Atmosphere Oxygen-free (nitrogen purged)

Process description:

  • 4-Pyridinecarboxylic acid is dissolved in water with Pd/C catalyst.
  • The reaction vessel is purged with nitrogen to remove oxygen.
  • Hydrogen gas is introduced, and the mixture is heated under pressure.
  • After completion, the catalyst is filtered off under inert atmosphere.
  • The reaction mixture is concentrated under reduced pressure to remove water.
  • Addition of methanol induces crystallization of piperidine-4-carboxylic acid.
  • Cooling and centrifugation yield the purified solid product.

Yield and purity:

  • Molar yield: Approximately 85–97% relative to starting 4-pyridinecarboxylic acid.
  • Purity: 98–102% by content analysis.
  • Melting point: >300 °C, indicating high purity.

This method is scalable and has been demonstrated in industrial patent literature with consistent results.

Coupling of 6-Methylpyrazin-2-yl Moiety

Preparation of Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate Intermediate

Before obtaining the free acid, the ester derivative—ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate—is often synthesized as a key intermediate.

Synthetic route:

  • React 6-methylpyrazin-2-amine with ethyl piperidine-4-carboxylate.
  • Use solvents such as dichloromethane or ethanol.
  • Reaction conditions vary from room temperature to reflux depending on the method.
  • The reaction proceeds via nucleophilic substitution or amide bond formation at the piperidine nitrogen.

This step is crucial for introducing the 6-methylpyrazin-2-yl substituent onto the piperidine ring.

Hydrolysis to this compound

Following ester formation, hydrolysis under acidic or basic conditions converts the ethyl ester to the free carboxylic acid.

Typical hydrolysis conditions:

Parameter Condition
Reagent Aqueous acid (e.g., HCl) or base (e.g., NaOH)
Solvent Water or aqueous ethanol
Temperature 50–80 °C
Reaction time Several hours

After hydrolysis, the product is purified by crystallization or chromatography to yield this compound.

Alternative Coupling Method Using Propylphosphonic Anhydride (T3P)

A related synthetic approach involves direct coupling of substituted pyrazine-2-carboxylic acids with piperidine derivatives using propylphosphonic anhydride (T3P) as a coupling reagent.

Key features:

  • Reaction performed in an inert atmosphere (nitrogen).
  • Use of bases such as diisopropylethylamine.
  • Solvent: Dimethylformamide (DMF).
  • Room temperature stirring for 30 minutes to several hours.
  • Workup includes aqueous extraction and purification by silica gel chromatography.

This method has been successfully applied to synthesize various pyrazine-piperidine carboxylic acid derivatives with good yields and purity.

Summary Table of Preparation Methods

Step Method/Conditions Yield (%) Purity (%) Notes
Hydrogenation of 4-pyridinecarboxylic acid Pd/C catalyst, 80–100 °C, 3–5 MPa H2, aqueous 85–97 98–102 Industrially scalable, high purity
Coupling with 6-methylpyrazin-2-amine (ester formation) Reaction in DCM or EtOH, RT to reflux Moderate High Forms ethyl ester intermediate
Hydrolysis of ester to acid Acidic or basic hydrolysis, 50–80 °C High High Converts ester to free acid
Direct coupling with T3P T3P, DIPEA, DMF, RT, inert atmosphere Moderate High Alternative coupling method

Research Findings and Optimization Notes

  • The hydrogenation step is critical for obtaining the piperidine ring with high stereochemical integrity and purity. Use of palladium on carbon catalyst under controlled temperature and pressure ensures complete reduction without over-reduction or side reactions.

  • The coupling reaction efficiency depends on solvent choice, temperature, and reagent stoichiometry. Mild conditions favor higher selectivity and yield.

  • Purification by crystallization after methanol addition or chromatographic techniques ensures removal of impurities and catalyst residues.

  • Analytical techniques such as melting point determination, HPLC, NMR, and mass spectrometry are essential for confirming product identity and purity.

Chemical Reactions Analysis

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine or piperidine rings are replaced with other groups.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Hazard Statements : H315 (causes skin irritation) and H319 (causes serious eye irritation) .
  • Precautionary Measures : Includes recommendations for protective gloves, eye protection, and immediate rinsing upon exposure .

Comparison with Similar Compounds

The structural analogs of 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid differ in their heterocyclic substituents, functional groups, and physicochemical properties. Below is a detailed comparison with six representative analogs:

Structural and Functional Group Variations

Table 1: Structural Comparison

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Pyrazine 6-Methyl C₁₁H₁₅N₃O₂ 221.26 886851-58-7
1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid Pyrimidine 2-Chloro, 5-amino, 6-methyl C₁₁H₁₄ClN₅O₂ 283.71 890094-31-2
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid Pyridine 5-Trifluoromethyl C₁₂H₁₃F₃N₂O₂ 274.23 406476-31-1
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid Pyrimidine 6-Methoxy C₁₁H₁₅N₃O₃ 237.26 1334488-49-1
1-(6-Ethoxy-pyrimidin-4-yl)-piperidine-4-carboxylic acid Pyrimidine 6-Ethoxy C₁₂H₁₇N₃O₃ 251.28 1353987-30-0
1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid Pyrimidine 6-Diethylamino C₁₄H₂₂N₄O₂ 278.35 1353985-75-7

Key Observations :

Pyrazine vs. Pyridine derivatives (e.g., 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid) exhibit higher molecular weights due to the trifluoromethyl group, which enhances lipophilicity and metabolic stability .

Alkoxy groups (e.g., -OCH₃ in 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid) balance lipophilicity and hydrogen-bonding capacity, making them favorable for CNS-targeting drugs .

The trifluoromethyl-substituted pyridine derivative (CAS: 406476-31-1) is noted for its use in protease inhibition, attributed to the strong electron-withdrawing effect of the CF₃ group .

Biological Activity

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 6-methylpyrazine group and a carboxylic acid functional group. Its molecular formula is C12H16N2O2C_{12}H_{16}N_{2}O_2, with a molecular weight of 220.27 g/mol. The presence of the pyrazine ring contributes to its unique reactivity and biological interactions.

This compound interacts with various biological targets, including enzymes and receptors. The exact mechanism remains under investigation, but it is hypothesized that the compound may:

  • Inhibit specific enzymes involved in metabolic pathways.
  • Modulate receptor activity , potentially affecting neurotransmitter systems.

These interactions can lead to various pharmacological effects, including anti-inflammatory and anticancer properties.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparative Analysis

To understand the biological activity better, it is useful to compare this compound with structurally similar derivatives. Below is a comparison table highlighting key differences in biological activity:

Compound NameStructureNotable Activity
This compoundStructureAnticancer, Anti-inflammatory
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acidStructureAntimicrobial
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylateStructureAntioxidant

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Study :
    • A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Research :
    • In vitro studies indicated that treatment with this compound reduced TNF-alpha levels in macrophages by approximately 40%, suggesting its potential as an anti-inflammatory agent.
  • Neuropharmacological Effects :
    • A recent investigation into its effects on neurotransmitter systems revealed that the compound could act as a partial agonist at certain serotonin receptors, which may explain its mood-enhancing properties observed in animal models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of heterocyclic precursors (e.g., pyrazine derivatives) with piperidine intermediates. For example, analogous syntheses of pyrazine-piperidine hybrids use palladium-catalyzed coupling or cyclization under inert atmospheres. Reaction optimization may involve adjusting catalysts (e.g., Pd(OAc)₂), solvents (DMF, toluene), and temperature (40–100°C) to improve yield and purity . Melting points (mp 151–152°C) serve as critical purity indicators .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key characterization steps include:

  • Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions on the pyrazine and piperidine rings.
  • Chromatography : HPLC or LC-MS to assess purity (>95% by area normalization).
  • Thermal Analysis : Differential scanning calorimetry (DSC) to verify melting points and detect polymorphic forms .
  • Elemental Analysis : Confirm molecular formula (C₁₁H₁₅N₃O₂) and molecular weight (221.25 g/mol) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer : Stability studies should evaluate:

  • Storage Conditions : Store at –20°C in anhydrous environments to prevent hydrolysis of the carboxylic acid group.
  • Light Sensitivity : Protect from UV exposure due to the aromatic pyrazine moiety.
  • pH Stability : Test solubility and degradation in aqueous buffers (pH 2–9) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final cyclization step?

  • Methodological Answer : Contradictory yield data in cyclization steps may arise from:

  • Catalyst Selection : Compare Pd(OAc)₂ vs. CuI in ligand-assisted coupling (e.g., XPhos).
  • Solvent Effects : Test polar aprotic solvents (DMF) vs. non-polar (toluene) for reaction efficiency.
  • Temperature Gradients : Screen 60–120°C to identify optimal kinetic vs. thermodynamic control.
  • Workup Protocols : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .

Q. What strategies are effective for evaluating the compound’s biological activity in vitro?

  • Methodological Answer : Design assays to probe:

  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™).
  • Cellular Uptake : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., prostate PC-3).
  • Mechanistic Studies : Employ autophagy markers (LC3-II) or mTOR/p70S6K pathways, as seen in structurally related pyrazolo-pyridines .

Q. How can computational modeling predict the compound’s reactivity or binding interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., kinases), guided by the carboxylic acid’s hydrogen-bonding potential.
  • MD Simulations : Assess stability of the piperidine ring conformation in aqueous environments .

Q. What analytical approaches resolve contradictions in reported pharmacological data?

  • Methodological Answer : Address discrepancies via:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to rule out cell-type specificity.
  • Metabolite Profiling : Identify degradation products (e.g., decarboxylated derivatives) via HRMS.
  • Counterion Effects : Compare free acid vs. sodium salt forms in bioavailability assays .

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